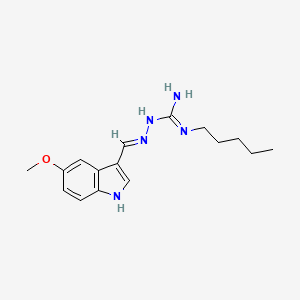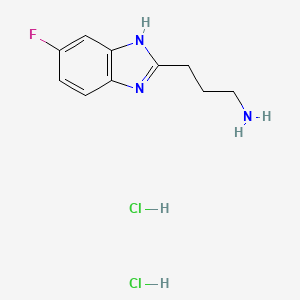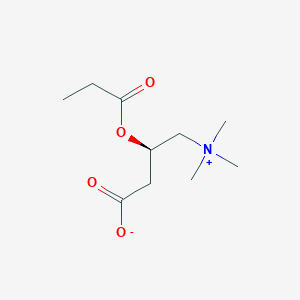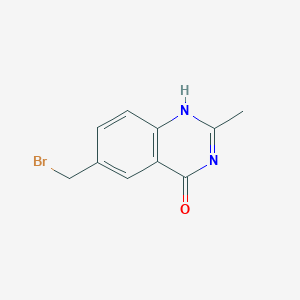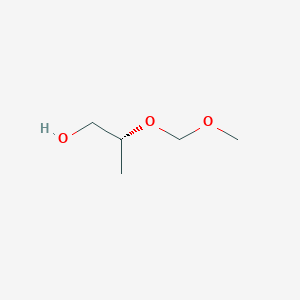![molecular formula C10H7KN6O B7818500 potassium;9-methyl-3-(1,2,3-triaza-4-azanidacyclopenta-2,5-dien-5-yl)pyrido[1,2-a]pyrimidin-4-one](/img/structure/B7818500.png)
potassium;9-methyl-3-(1,2,3-triaza-4-azanidacyclopenta-2,5-dien-5-yl)pyrido[1,2-a]pyrimidin-4-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3,5,5-Trimethylcyclohexane-1,2-dione . It is a cyclic diketone with the molecular formula C9H14O2 and a molecular weight of 154.21 g/mol . This compound is characterized by its unique structure, which includes three methyl groups attached to a cyclohexane ring with two ketone functionalities.
準備方法
Synthetic Routes and Reaction Conditions: 3,5,5-Trimethylcyclohexane-1,2-dione can be synthesized through various methods. One common method involves the oxidation of 3,5,5-trimethylcyclohexa-3-en-1-one using molecular oxygen or a molecular oxygen-containing gas in the presence of an organic base and an organometallic complex catalyst comprising manganese, iron, cobalt, or copper atoms. The reaction conditions typically include moderate temperatures and pressures to facilitate the oxidation process.
Industrial Production Methods: In industrial settings, the production of 3,5,5-Trimethylcyclohexane-1,2-dione often involves the catalytic hydrogenation of iso-Phorone . This method is preferred due to its efficiency and scalability . The reaction is carried out under controlled conditions to ensure high yield and purity of the final product.
化学反応の分析
Types of Reactions: 3,5,5-Trimethylcyclohexane-1,2-dione undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to form more complex diketones or carboxylic acids.
Reduction: It can be reduced to form alcohols or other reduced derivatives.
Substitution: The diketone functionalities allow for nucleophilic substitution reactions, leading to the formation of various substituted cyclohexane derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include molecular oxygen, hydrogen peroxide, and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Nucleophiles like amines, alcohols, and thiols can be used under basic or acidic conditions to achieve substitution reactions.
Major Products Formed: The major products formed from these reactions include substituted cyclohexanes, alcohols, and carboxylic acids, depending on the specific reaction conditions and reagents used .
科学的研究の応用
3,5,5-Trimethylcyclohexane-1,2-dione has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of complex cyclic compounds and heterocycles.
Biology: The compound is utilized in the study of enzyme-catalyzed reactions and as a model substrate for investigating biochemical pathways.
Medicine: Research has explored its potential as a precursor in the synthesis of pharmaceutical compounds, including antiviral and anticancer agents.
作用機序
The mechanism of action of 3,5,5-Trimethylcyclohexane-1,2-dione involves its interaction with various molecular targets and pathways. The diketone functionalities allow it to participate in redox reactions, acting as an electron donor or acceptor. This property makes it a valuable intermediate in enzymatic reactions and chemical syntheses. The compound’s ability to form stable complexes with metal ions also contributes to its reactivity and versatility in various chemical processes .
類似化合物との比較
- 3,3,5-Trimethylcyclohexanone
- 2-Hydroxy-3,5,5-trimethyl-2-cyclohexen-1-one
- 2-Hydroxyisophorone
Comparison: 3,5,5-Trimethylcyclohexane-1,2-dione is unique due to its dual ketone functionalities, which provide distinct reactivity compared to similar compounds. For example, 3,3,5-Trimethylcyclohexanone has only one ketone group, making it less reactive in certain oxidation and reduction reactions. Similarly, 2-Hydroxy-3,5,5-trimethyl-2-cyclohexen-1-one and 2-Hydroxyisophorone have hydroxyl groups that alter their chemical behavior and applications .
特性
IUPAC Name |
potassium;9-methyl-3-(1,2,3-triaza-4-azanidacyclopenta-2,5-dien-5-yl)pyrido[1,2-a]pyrimidin-4-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7N6O.K/c1-6-3-2-4-16-9(6)11-5-7(10(16)17)8-12-14-15-13-8;/h2-5H,1H3;/q-1;+1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NMMVKSMGBDRONO-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CN2C1=NC=C(C2=O)C3=NN=N[N-]3.[K+] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=CN2C1=NC=C(C2=O)C3=NN=N[N-]3.[K+] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7KN6O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.30 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
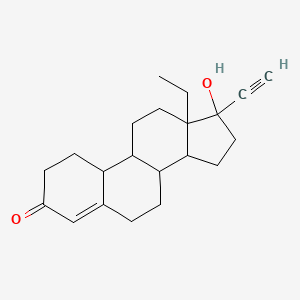
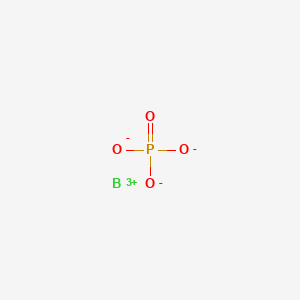
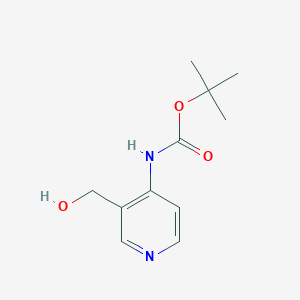
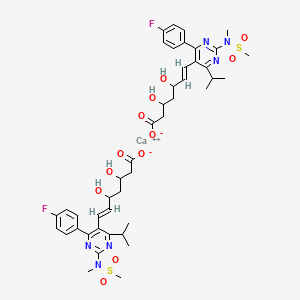
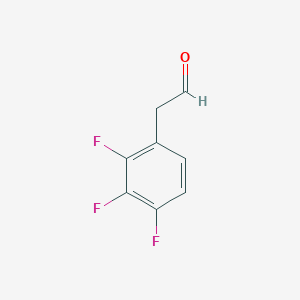
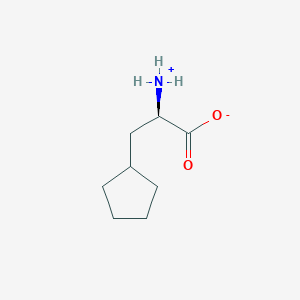
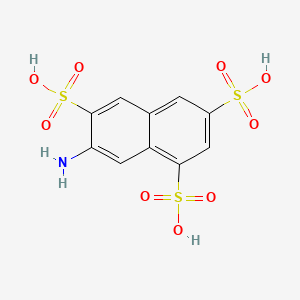
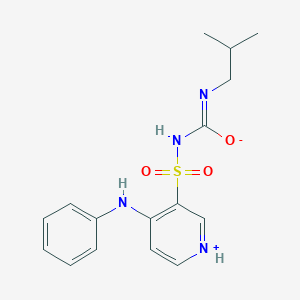
![(2R,3R,4R,5R)-2-[(1S,2S,3R,4S,6R)-4-amino-3-[[(2S,3R)-3-amino-6-(aminomethyl)-3,4-dihydro-2H-pyran-2-yl]oxy]-6-(ethylamino)-2-hydroxycyclohexyl]oxy-5-methyl-4-(methylamino)oxane-3,5-diol;sulfuric acid](/img/structure/B7818483.png)
